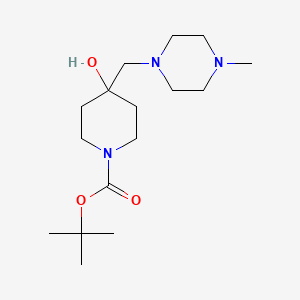
4-Methyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxathiolan-5-one can be achieved through several methods. One efficient approach involves the use of the Mukaiyama reagent, which facilitates the conversion of aldehydes and mercaptoacetic acid into the corresponding 1,3-oxathiolan-5-one derivatives . This reaction typically occurs in dimethylformamide (DMF) and provides good to excellent yields without the need for chromatographic purification.
Another method involves the organocatalytic approach, where nitromethane is used as a potential organocatalyst to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of organocatalysts and Mukaiyama reagents are preferred due to their efficiency, low toxicity, and minimal sensitivity to moisture and oxygen .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1,3-oxathiolan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It has shown antiviral, anticonvulsant, antiulcer, and antifungal activities.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-oxathiolan-5-one involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and binding affinity. For instance, it can act as an agonist or antagonist on muscarinic receptors, influencing neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
1,3-Thiazolidines: These compounds contain a sulfur atom in a five-membered ring but lack the oxygen atom present in 1,3-oxathiolanes.
Uniqueness: 4-Methyl-1,3-oxathiolan-5-one is unique due to its specific combination of sulfur and oxygen atoms within the ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and industrial processes.
Properties
CAS No. |
60822-62-0 |
|---|---|
Molecular Formula |
C4H6O2S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O2S/c1-3-4(5)6-2-7-3/h3H,2H2,1H3 |
InChI Key |
WKQFFYOTROKXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



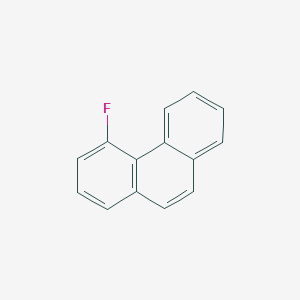

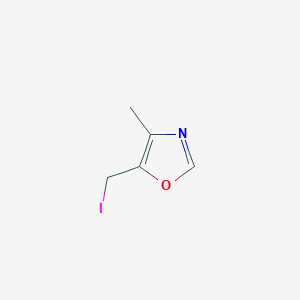
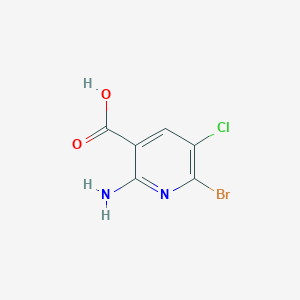
![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)
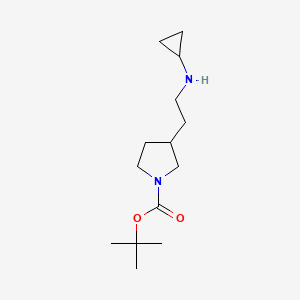

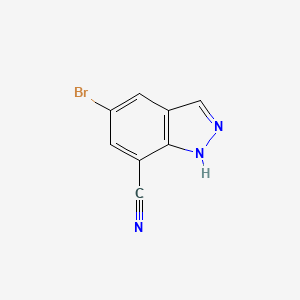
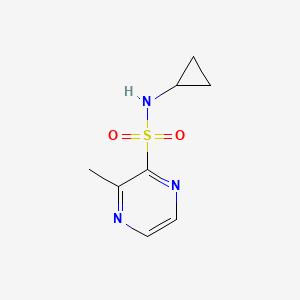
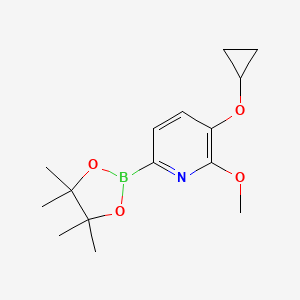
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
